2,4-dibromo-N-(2-methylphenyl)benzamide
Description
2,4-Dibromo-N-(2-methylphenyl)benzamide is a halogenated benzamide derivative featuring a benzamide core substituted with bromine atoms at the 2- and 4-positions and an N-linked 2-methylphenyl group. This compound is of interest in medicinal and materials chemistry due to the electronic effects of bromine (electron-withdrawing) and the steric influence of the ortho-methyl group on the phenyl ring.
Properties
Molecular Formula |
C14H11Br2NO |
|---|---|
Molecular Weight |
369.05 g/mol |
IUPAC Name |
2,4-dibromo-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Br2NO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h2-8H,1H3,(H,17,18) |
InChI Key |
AKNWQEHRVULUQP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Spectroscopic and Crystallographic Insights
- ¹³C NMR : The carbonyl carbon in bromobenzamides resonates near δ 166 ppm (e.g., δ 166.3 ppm in 4-bromo-N-(3,5-dimethoxyphenyl)benzamide), consistent with electron-withdrawing effects of bromine .
- X-ray Crystallography : Nitro-substituted analogues (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit planar amide linkages with dihedral angles <10° between benzamide and aniline rings, whereas steric bulk from methyl groups may distort planarity .
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